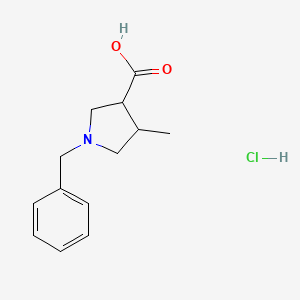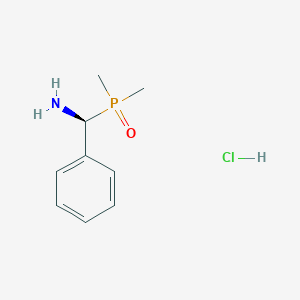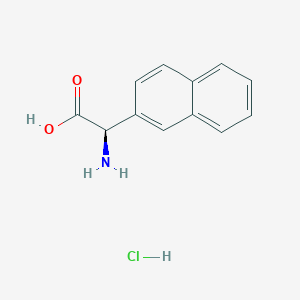![molecular formula C11H9FO4 B2723541 3-[2-Fluoro-4-(methoxycarbonyl)phenyl]prop-2-enoic acid CAS No. 1171128-36-1](/img/structure/B2723541.png)
3-[2-Fluoro-4-(methoxycarbonyl)phenyl]prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-[2-Fluoro-4-(methoxycarbonyl)phenyl]prop-2-enoic acid” is a chemical compound with a molecular weight of 224.19 . It is also known as (E)-3-(2-fluoro-4-(methoxycarbonyl)phenyl)acrylic acid .
Molecular Structure Analysis
The molecular structure of “3-[2-Fluoro-4-(methoxycarbonyl)phenyl]prop-2-enoic acid” is represented by the InChI code: 1S/C11H9FO4/c1-16-11(15)8-3-2-7(9(12)6-8)4-5-10(13)14/h2-6H,1H3,(H,13,14)/b5-4+ . This indicates that the compound contains carbon, hydrogen, fluorine, and oxygen atoms.Physical And Chemical Properties Analysis
The compound “3-[2-Fluoro-4-(methoxycarbonyl)phenyl]prop-2-enoic acid” is a solid at room temperature . It should be stored in a dark place and sealed in dry conditions .Applications De Recherche Scientifique
Structural Investigation and Quantum Chemical Calculations
A compound closely related to the one , characterized by X-ray crystallography, spectroscopy, and quantum chemical calculations, revealed insights into the crystal structure primarily stabilized through intra- and intermolecular interactions. These interactions are crucial for understanding the stability and reactivity of similar compounds in organic synthesis and material science applications (Venkatesan et al., 2016).
Hydrogen-Bonded Chain Formation
Investigation into compounds with similar structural motifs demonstrated the formation of hydrogen-bonded chains of rings, highlighting the potential of such compounds in designing supramolecular structures and materials with specific physical properties (Yang et al., 2006).
Synthesis of Fluorinated Heterocyclic Compounds
The application in synthesizing fluorine-bearing heterocyclic compounds such as pyrazolones, pyrimidines, coumarines, and benzothiopyranones, demonstrates the compound's role in medicinal chemistry and organic synthesis. The versatility in cyclization reactions offers pathways to diverse biologically active molecules (Shi et al., 1996).
Photoalignment in Liquid Crystal Displays (LCDs)
Compounds derived from similar molecular frameworks are reported to promote excellent photoalignment of nematic liquid crystals. This application is significant in the field of materials science, especially for the development of advanced LCD technologies (Hegde et al., 2013).
Catalysis and Polymer Synthesis
Research into the methoxycarbonylation of alkynes catalyzed by palladium complexes indicates the compound's utility in synthesizing unsaturated esters or α,ω-diesters, showcasing its importance in polymer chemistry and catalysis (Magro et al., 2010).
Safety and Hazards
The compound “3-[2-Fluoro-4-(methoxycarbonyl)phenyl]prop-2-enoic acid” is considered hazardous. It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propriétés
IUPAC Name |
(E)-3-(2-fluoro-4-methoxycarbonylphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FO4/c1-16-11(15)8-3-2-7(9(12)6-8)4-5-10(13)14/h2-6H,1H3,(H,13,14)/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTNNWYAZRIVBNW-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C=CC(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC(=C(C=C1)/C=C/C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-Fluoro-4-(methoxycarbonyl)phenyl]prop-2-enoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(6-fluorobenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2723462.png)
![2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2723463.png)

![N'-[cyano(2,4-difluorophenyl)methyl]-N-cyclopentylbutanediamide](/img/structure/B2723467.png)
![disodium 6-{3-[(2-carboxylato-4-oxo-4H-chromen-5-yl)oxy]-2-hydroxypropoxy}-4-oxo-4H-chromene-2-carboxylate](/img/structure/B2723468.png)
![4-Acetyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B2723469.png)


![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3-(4-methoxyphenyl)propanamide](/img/structure/B2723476.png)
![2-[(2-Fluorophenyl)methoxy]benzonitrile](/img/structure/B2723477.png)
![N-{3-[4-(2-fluorophenyl)piperazin-1-yl]propyl}-3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/no-structure.png)
![3-(2-Bromophenyl)-1-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]propan-1-one](/img/structure/B2723479.png)
